3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid is an organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety.
Mechanism of Action
Target of Action
It’s known that this compound is a useful research chemical , suggesting that it may interact with various biological targets.
Mode of Action
It’s known that this compound can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This suggests that the compound may interact with its targets through these chemical reactions.
Pharmacokinetics
It’s known that the compound has a melting point of 35°c and a boiling point of 149°c/11mmhg . It’s slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid typically involves the selective trifluoromethylation and fluorination of aromatic compounds. One common method includes the reaction of 3-trifluoromethylaniline with propionic acid under specific conditions to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, which can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylpropionic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid stands out due to its specific combination of fluorine and trifluoromethyl groups, which confer unique chemical and physical properties. These properties include enhanced stability, increased lipophilicity, and improved binding affinity to biological targets .
Properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWFPANNQODRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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